Scientific Field: Organic Chemistry
Application Summary: tBuXPhos is used as a ligand in the Buchwald–Hartwig cross-coupling reaction.
Methods of Application: The reaction involves the combination of tBuXPhos with [(cinnamyl)PdCl]2 in an aqueous micellar medium.
Results: The method provides rapid access to the target compounds in good to excellent isolated yields.
Scientific Field: Organometallic Chemistry
Application Summary: tBuXPhos has been used in the preparation of [tBuXPhosAu(MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes.
Results: The reaction forms functionalized cyclobutenes with high regioselectivity.
Application Summary: tBuXPhos is used in the Tsuji-Trost substitution, an allylic substitution reaction with diverse nucleophiles such as phenols, amines, thiols, and active methylene compounds.
Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides
Application Summary: tBuXPhos is used in the palladium-catalyzed Tsuji-Trost substitution.
Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides.
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, commonly referred to as tBuXPhos, is a phosphine ligand with the molecular formula C29H45P and a molecular weight of 424.64 g/mol. This compound appears as a white to almost white crystalline powder and has a melting point in the range of 146 to 150 °C . It is primarily used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its ability to stabilize metal complexes.
These reactions benefit from the steric bulk and electronic properties of the tBuXPhos ligand, enhancing reactivity and selectivity .
Recent studies indicate that 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl exhibits potential biological activities. It has been investigated for its use in medicinal chemistry, particularly as an antirheumatic, antiviral, and anticancer agent . The compound's unique structure allows it to interact with biological targets, although specific mechanisms of action remain under investigation.
The synthesis of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl typically involves:
The uniqueness of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl lies in its combination of steric bulk and electronic properties, making it particularly effective for specific catalytic processes where traditional ligands may fail to provide optimal results .
Interaction studies involving 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl focus on its binding properties with transition metals and its influence on catalytic efficiency. Research indicates that the steric hindrance provided by the tert-butyl groups enhances the stability of metal-ligand complexes, which is crucial for improving reaction yields in catalysis .
Similar compounds to 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl include:
Compound Name | Structure Type | Steric Hindrance |
XLogP3 8.5
GHS Hazard Statements
Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Wikipedia
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
Dates
Modify: 2023-08-15
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